Methanone, [4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl](octahydro-2(1H)-isoquinolinyl)-
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Overview
Description
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is a complex organic compound that features a unique combination of functional groups, including a methanone group, a pyrrolidinylsulfonyl group, and an isoquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinylsulfonyl intermediate, which can be achieved through the reaction of pyrrolidine with sulfonyl chloride under basic conditions. This intermediate is then coupled with a phenylmethanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-: Similar in structure but lacks the isoquinolinyl group.
4-(tert-butyl)-1H-pyrrol-3-ylmethanone: Contains a pyrrole ring instead of a pyrrolidinylsulfonyl group.
Cyclohexyl{4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone: Features a piperazine ring and a nitro group.
Uniqueness
Methanone, 4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl-isoquinolinyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoquinolinyl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H30N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C21H30N2O3S/c1-16-8-9-18(14-20(16)27(25,26)23-11-4-5-12-23)21(24)22-13-10-17-6-2-3-7-19(17)15-22/h8-9,14,17,19H,2-7,10-13,15H2,1H3 |
InChI Key |
QLUZPMQUFTWCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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